molecular formula C8H14ClNO2 B2523412 Ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride CAS No. 76910-10-6

Ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride

Cat. No.: B2523412
CAS No.: 76910-10-6
M. Wt: 191.66
InChI Key: PWZYVHMKQAESMC-UHFFFAOYSA-N
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Description

Ethyl 1-amino-3-cyclopentenecarboxylate hydrochloride is a cyclopentene-derived compound featuring an amino group at position 1 and an ethyl ester moiety at position 3 of the unsaturated five-membered ring. Its hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications. The compound’s reactivity is influenced by the conjugated double bond in the cyclopentene ring, which may facilitate ring-opening reactions or serve as a site for further functionalization.

Properties

IUPAC Name

ethyl 1-aminocyclopent-3-ene-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8(9)5-3-4-6-8;/h3-4H,2,5-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZYVHMKQAESMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC=CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride typically involves the reaction of ethyl cyclopentene-3-carboxylate with ammonia or an amine under acidic conditions to form the amino derivative. The hydrochloride salt is then formed by treating the amino derivative with hydrochloric acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize the yield and purity of the compound while minimizing the production of by-products. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted cyclopentene derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride has been explored for its potential therapeutic effects:

  • Antiviral Activity : Research indicates that derivatives of cyclopentene compounds exhibit antiviral properties. For instance, studies have shown that modifications to the cyclopentene structure can enhance efficacy against viruses such as HIV and Hepatitis C .
  • Anticancer Properties : The compound has been evaluated for its anticancer activity. A study demonstrated that certain derivatives could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
  • Neuroprotective Effects : Preliminary research suggests that cyclopentene derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems .

Agricultural Applications

In agricultural science, this compound is being investigated for its role as a plant growth regulator:

  • Ethylene Biosynthesis Modulation : The compound has been shown to influence ethylene production in plants, which is crucial for regulating growth and fruit ripening. In silico studies indicate that analogs of this compound may serve as effective inhibitors of ethylene biosynthesis, offering new strategies for crop management .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EC50 ValuesMechanism of Action
AntiviralHIV-1Not specifiedInhibition of viral replication
AnticancerMCF-7 (breast cancer)<20 µMInduction of oxidative stress
NeuroprotectiveNeuroblastoma cellsNot specifiedModulation of neurotransmitter release
Plant Growth RegulationVarious cropsNot specifiedInhibition of ethylene biosynthesis

Table 2: Synthesis Pathways

Step No.ReactantsConditionsProduct
1Amino acid + Cyclopentene derivativeAcidic conditionsCyclized intermediate
2Cyclized intermediate + Hydrochloric acidRefluxThis compound

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of this compound against HIV-1. The results indicated promising activity with modifications enhancing potency against viral replication. Further structural optimization is recommended to improve efficacy.

Case Study 2: Plant Growth Regulation

Research conducted on the application of this compound in agriculture showed that it effectively modulated ethylene levels in tomato plants, leading to improved fruit quality and shelf life. The findings support its potential as a natural growth regulator.

Mechanism of Action

The mechanism of action of Ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following analysis compares Ethyl 1-amino-3-cyclopentenecarboxylate hydrochloride with structurally analogous compounds, focusing on synthesis, physicochemical properties, and functional roles.

Structural Analogues

2.1.1 Cyclopropane Derivative: Ethyl 1-Aminocyclopropanecarboxylate Hydrochloride

  • Structure: Cyclopropane ring with amino and ester groups at position 1.
  • Molecular Formula: C₆H₁₀NO₂·HCl (MW: 181.61 g/mol) .
  • Synthesis : Prepared via carbodiimide-mediated coupling, similar to cyclopentene derivatives, but with shorter reaction times due to ring strain .
  • Key Difference : Higher ring strain in cyclopropane enhances reactivity but reduces thermal stability compared to cyclopentene.

2.1.2 Cyclobutane Derivative: Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

  • Structure: Cyclobutane ring with methylamino and methyl ester groups.
  • Molecular Formula: C₇H₁₄ClNO₂ (MW: 179.65 g/mol) .
  • Synthesis : Achieved via tosylation and esterification in ethyl acetate (80% yield) .
  • Key Difference : The four-membered ring balances strain and stability, offering intermediate reactivity between cyclopropane and cyclopentene.

2.1.3 Cyclopentane Derivative: Methyl 3-Aminocyclopentanecarboxylate

  • Structure: Cyclopentane ring with amino at position 3 and methyl ester.
  • Molecular Formula: C₇H₁₃NO₂ (MW: 143.18 g/mol) .
  • Safety : Requires gloves, eye protection, and ventilation due to irritant properties .

Pharmaceutical Analogues: Metcaraphen Hydrochloride

  • Structure: 2-(Diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate hydrochloride.
  • Molecular Formula: C₂₀H₃₁NO₂·HCl (MW: 353.93 g/mol) .
  • Application : Muscle relaxant; the bulky aromatic substituent enhances lipid solubility and CNS penetration .
  • Key Difference: Functionalization with a diethylaminoethyl group and aryl substituent expands pharmacological utility compared to simpler cyclopentene esters.
Physicochemical Properties
Compound Solubility (Water) LogP* Stability
Ethyl 1-amino-3-cyclopentenecarboxylate HCl Moderate ~1.2 Sensitive to light/moisture
Methyl 3-aminocyclopentanecarboxylate Low ~0.8 Stable under inert atmosphere
Metcaraphen HCl Low ~3.5 Hydrolytically stable

*Calculated using fragment-based methods.

Functional and Pharmacological Differences
  • Reactivity : The cyclopentene ring in the target compound allows for Diels-Alder reactions or hydrogenation, unlike saturated analogues .
  • Safety Profile : Cyclopentene/cyclopentane derivatives generally require standard PPE (gloves, goggles) , whereas aryl-substituted analogues like Metcaraphen may have additional CNS-related toxicity .

Biological Activity

Ethyl 1-Amino-3-cyclopentenecarboxylate hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentene structure, which contributes to its biological activity. The compound can be represented as:

C8H12ClNO2\text{C}_8\text{H}_{12}\text{ClN}\text{O}_2

This structure allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activity. For example, carbocyclic nucleosides, which share structural similarities, have been shown to inhibit HIV replication effectively. These compounds act by mimicking natural nucleosides and interfering with viral enzymes necessary for replication .

Antitumor Activity

The compound has also been investigated for its potential antitumor properties. Studies suggest that cyclopentene derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways .

Case Studies

  • Case Study on Antiviral Efficacy
    • Objective : To evaluate the antiviral efficacy of this compound against HIV.
    • Methodology : In vitro assays were conducted using HIV-infected cell lines treated with varying concentrations of the compound.
    • Findings : Results demonstrated a significant reduction in viral load, indicating potent antiviral activity.
  • Case Study on Antitumor Effects
    • Objective : To assess the cytotoxic effects of the compound on breast cancer cell lines.
    • Methodology : MTT assays were performed on MCF-7 cells treated with the compound.
    • Findings : The compound exhibited dose-dependent cytotoxicity, supporting its potential use as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in viral replication and tumor growth.
  • Cellular Uptake : The unique structure allows for efficient cellular uptake, enhancing its bioavailability and therapeutic efficacy.
  • Apoptotic Pathway Modulation : The compound may influence apoptotic signaling pathways, leading to increased cancer cell death.

Data Table: Summary of Biological Activities

Activity TypeModel SystemConcentration RangeObserved Effect
AntiviralHIV-infected cells1 µM - 100 µMSignificant reduction in viral load
AntitumorMCF-7 breast cancer0.1 µM - 10 µMDose-dependent cytotoxicity

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 1-Amino-3-cyclopentenecarboxylate Hydrochloride, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves cyclization of precursor amines with cyclopentene derivatives under acidic conditions. For example, anhydrous ethanol and HCl are common solvents, with temperatures maintained at 40–60°C to avoid ester hydrolysis . Purity optimization requires post-synthesis recrystallization in cold ethanol and characterization via HPLC (High-Performance Liquid Chromatography) to identify impurities (e.g., unreacted starting materials or byproducts) .

Q. How does the ester functionality in this compound influence its stability under varying pH and temperature conditions?

  • Methodological Answer : The ester group is susceptible to hydrolysis under extreme pH (e.g., >10 or <2) or prolonged exposure to elevated temperatures (>60°C). Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) coupled with LC-MS analysis can identify degradation products, such as free carboxylic acids or amines .

Q. What analytical techniques are recommended for structural elucidation and purity assessment?

  • Methodological Answer : Use a combination of:

  • NMR (1H/13C) to confirm the cyclopentene ring and ester/amine substituents.
  • FT-IR to validate functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for esters).
  • Mass spectrometry (HRMS) for molecular ion verification.
  • TLC/HPLC with UV detection to monitor reaction progress and purity (>95%) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 13C, 15N) of this compound be utilized to study its metabolic pathways?

  • Methodological Answer : Isotopic labeling at specific positions (e.g., 13C in the cyclopentene ring or 15N in the amino group) enables tracking via isotopic ratio mass spectrometry (IRMS) or PET imaging. For example, 14C-labeled analogs synthesized from 14C-creatine precursors can elucidate absorption/distribution kinetics in vivo .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (PubChem CID: 386203) can simulate binding affinities to enzymes like cyclooxygenase-2. Pair this with MD (Molecular Dynamics) simulations to assess stability of ligand-receptor complexes under physiological conditions .

Q. How can contradictory data on the compound’s reactivity in different solvents be resolved?

  • Methodological Answer : Systematic solvent screening (e.g., DMSO vs. ethanol) under controlled conditions (fixed temperature/pH) with kinetic monitoring via UV-Vis spectroscopy can identify solvent-specific reaction pathways. For instance, polar aprotic solvents may stabilize transition states in cyclization reactions compared to protic solvents .

Q. What strategies are recommended for evaluating the compound’s potential as a chiral building block in asymmetric synthesis?

  • Methodological Answer : Chiral HPLC or SFC (Supercritical Fluid Chromatography) with cellulose-based columns can separate enantiomers. Coupled with circular dichroism (CD) spectroscopy, this confirms enantiomeric excess (>99%) and configurational stability under reaction conditions .

Data Analysis and Presentation Guidelines

Q. How should researchers statistically validate experimental data (e.g., yield variability) across multiple synthesis batches?

  • Methodological Answer : Apply ANOVA or Student’s t-tests to compare yields or purity metrics (n ≥ 3 replicates). Outliers due to inconsistent reagent quality or temperature fluctuations can be identified via Grubbs’ test .

Q. What are best practices for presenting spectral data (NMR/IR) in publications to ensure reproducibility?

  • Methodological Answer : Include full spectral traces (not just peaks) in supplementary materials, with detailed acquisition parameters (e.g., NMR solvent, IR resolution). For complex splitting patterns in 1H NMR, use DEPT or HSQC to assign signals unambiguously .

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